molecular formula C6H7ClN2O B12342685 2-chloro-5,6-dimethyl-2H-pyrazin-3-one

2-chloro-5,6-dimethyl-2H-pyrazin-3-one

Cat. No.: B12342685
M. Wt: 158.58 g/mol
InChI Key: HFAHJJLEDUHVFZ-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dimethyl-2H-pyrazin-3-one is a heterocyclic compound featuring a pyrazine ring substituted with chlorine at position 2 and methyl groups at positions 5 and 5. Pyrazinones are six-membered aromatic rings containing two nitrogen atoms at adjacent positions, which confer unique electronic and steric properties.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-5,6-dimethyl-2H-pyrazin-3-one

InChI

InChI=1S/C6H7ClN2O/c1-3-4(2)9-6(10)5(7)8-3/h5H,1-2H3

InChI Key

HFAHJJLEDUHVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(=O)N=C1C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5,6-dimethyl-2H-pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3,5-dimethylpyrazine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-5,6-dimethyl-2H-pyrazin-3-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5,6-dimethyl-2H-pyrazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into different pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various functionalized pyrazine derivatives.

Scientific Research Applications

2-chloro-5,6-dimethyl-2H-pyrazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex pyrazine derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new drugs.

    Industry: It is used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-5,6-dimethyl-2H-pyrazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Pyridazinone Derivatives () The compound 5-chloro-6-phenylpyridazin-3(2H)-one (from ) shares a similar heterocyclic backbone but differs in nitrogen placement (pyridazinone: nitrogen atoms at positions 1 and 2 vs. pyrazinone: positions 1 and 2 in a fused system). Key distinctions include:

  • Substituent Effects: The phenyl group at position 6 in pyridazinone introduces steric bulk compared to the methyl groups in the pyrazinone derivative.
  • Synthetic Route: Pyridazinones are synthesized via alkylation with halides using potassium carbonate in acetone . Similar methods may apply to pyrazinones but require optimization for nitrogen positioning.

2.1.2. Imidazo-Pyrazine Derivatives () 2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine features a fused imidazole-pyrazine system.

2.1.3. Clomipramine () Though structurally distinct (benzazepine derivative), clomipramine’s 2-chloro substituent highlights the role of chlorine in modulating electronic properties (e.g., pKa = 9.2) and chromatographic behavior, which may parallel effects in pyrazinones .

Physicochemical and Functional Comparisons

A hypothetical comparison of key properties is outlined below:

Compound Structure Type Key Substituents pKa (if known) Synthetic Complexity Potential Applications
2-Chloro-5,6-dimethyl-2H-pyrazin-3-one Pyrazinone 2-Cl, 5,6-diMe Not reported Moderate Drug intermediates, agrochemicals
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazinone 5-Cl, 6-Ph Not reported Low Antimicrobial agents
Clomipramine Benzazepine 2-Cl, tertiary amine 9.2 High HPLC internal standard

Key Observations :

  • Chlorine Substitution: Chlorine at position 2 (pyrazinone) or 5 (pyridazinone) likely alters electron-withdrawing effects, impacting reactivity and binding in biological systems.
  • Methyl vs.

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